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molecular formula C9H8O2 B1297909 4-Hydroxy-1-indanone CAS No. 40731-98-4

4-Hydroxy-1-indanone

Cat. No. B1297909
M. Wt: 148.16 g/mol
InChI Key: CKSCMRNFDBWFND-UHFFFAOYSA-N
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Patent
US04322414

Procedure details

Dihydrocoumarin (10.5 grams; 0.07 mole) and anhydrous aluminum trichloride powder (19.0 grams; 0.14 mole) were charged into a 300 ml glass reaction flask equipped with a mechanical stirrer, thermometer and gas inlet tube. The flask was purged with nitrogen gas and the reaction mixture was slowly heated to a temperature of 200° with stirring. Heating at 200° C. and stirring were continued for a period of one hour. After this time the reaction mixture was cooled in an ice bath and aqueous hydrochloric acid (50 ml conc. HCl+50 ml H2O) was added dropwise. After the addition was completed, stirring was continued at room temperature for a period of about 1 hour. After this time the reaction mixture was transferred into a separatory funnel and extracted with methylene chloride. During extraction a solid precipitate formed. The precipitate was recovered by filtration. The remaining aqueous phase was then extracted with ether and the ether extract was combined with the methylene chloride extract. The extracts were then dried over anhydrous magnesium sulfate filtered and stripped of solvents leaving a solid residue. This residue was combined with the precipitate. This material was combined with the product obtained from a repeat of the foregoing procedure and the combined products were recrystallized from methanol. The resulting product was dried under vacuum at 80° C. for about 8 hours to yield the desired product 4-hydroxyindan-1-one having a melt point of 243° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[O:11][C:9](=[O:10])[CH2:8][CH2:7][C:5]=2[CH:6]=1.[Cl-].[Cl-].[Cl-].[Al+3]>>[OH:11][C:4]1[CH:3]=[CH:2][CH:1]=[C:6]2[C:5]=1[CH2:7][CH2:8][C:9]2=[O:10] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C=1C=CC2=C(C1)CCC(=O)O2
Name
Quantity
19 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
glass
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The flask was purged with nitrogen gas
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was slowly heated to a temperature of 200°
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
aqueous hydrochloric acid (50 ml conc. HCl+50 ml H2O) was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for a period of about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After this time the reaction mixture was transferred into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
During extraction a solid precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous phase was then extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
leaving a solid residue
CUSTOM
Type
CUSTOM
Details
obtained from a repeat of the foregoing procedure
CUSTOM
Type
CUSTOM
Details
the combined products were recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
The resulting product was dried under vacuum at 80° C. for about 8 hours
Duration
8 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C2CCC(C2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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